molecular formula C18H18N6O2 B11000553 N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B11000553
M. Wt: 350.4 g/mol
InChI Key: SEKVQTFSKSRJGE-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a triazolopyridazine core linked via a butanamide chain to an indole moiety. The methoxy substituent at position 6 of the triazolopyridazine ring likely enhances electronic and steric properties, influencing binding interactions in biological systems.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H18N6O2/c1-26-18-8-7-16-22-21-15(24(16)23-18)3-2-4-17(25)20-13-5-6-14-12(11-13)9-10-19-14/h5-11,19H,2-4H2,1H3,(H,20,25)

InChI Key

SEKVQTFSKSRJGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)NC=C4)C=C1

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining indole and triazole moieties, which are known for their diverse biological properties. The synthesis typically involves multistep reactions that can include the formation of indole derivatives followed by triazole ring formation. Recent studies have highlighted various synthetic pathways that yield high purity and yield of the target compound, facilitating further biological evaluation.

Table 1: Structural Characteristics

Property Value
Molecular Formula C₁₄H₁₈N₄O₂
Molecular Weight 270.32 g/mol
CAS Number Not yet assigned
IUPAC Name This compound

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the efficacy of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it was found to exhibit significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell Line IC50 (µM)
HeLa0.75
MCF-70.85
HT-291.20

These results indicate that the compound has a potent effect on inhibiting cancer cell growth, making it a candidate for further development as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, which is crucial for preventing cancer cell proliferation.
  • Microtubule Disruption : Similar to other known anticancer agents like colchicine, this compound appears to disrupt microtubule dynamics, leading to impaired mitosis and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance observed in various pathogens.

Table 2: Antimicrobial Activity Summary

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could be explored further as a dual-action agent against both cancer and microbial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core Systems

Triazolopyrimidine Derivatives

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9 ) share a fused triazolo-pyrimidine core but lack the pyridazine ring present in the target compound. This difference alters electronic properties and hydrogen-bonding capacity. For instance, isomerization studies show that triazolopyrimidines undergo structural rearrangements under varying conditions (e.g., acid/base or thermal), which may affect their stability compared to the more rigid triazolopyridazine system in the target compound .

Pyrazolopyrimidine Derivatives

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and related analogs feature a pyrazolopyrimidine scaffold. These compounds exhibit distinct substitution patterns (e.g., aryl groups at position 1) that enhance lipophilicity but reduce water solubility compared to the methoxy-substituted triazolopyridazine in the target compound. Such differences may influence bioavailability and metabolic stability .

Indole-Containing Analogues

The compound 6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (39) shares the indole moiety but employs a sulfonamide linker instead of an amide. This structural variation impacts polarity and hydrogen-bond donor/acceptor profiles. Compound 39 demonstrated trypanocidal activity via N-myristoyltransferase inhibition, suggesting that the indole group may play a critical role in target engagement. However, the target compound’s amide linkage and triazolopyridazine core may confer distinct pharmacokinetic properties, such as improved membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Triazolopyrimidine (7) Pyrazolopyrimidine (2) Indole-Sulfonamide (39)
Core Structure Triazolopyridazine Triazolopyrimidine Pyrazolopyrimidine Pyridine-sulfonamide
Key Substituents 6-methoxy, indole-5-yl p-tolyl, pyrazole p-tolyl, imino 1,3,5-trimethylpyrazole, indole
Molecular Weight (g/mol) ~395 (estimated) ~300–350 ~280–320 ~418
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0–3.5 ~2.0–2.5 ~3.2
Synthetic Yield Not reported 50–70% 60–80% 59%

Key Observations :

  • The indole-amide linkage may enhance target specificity compared to sulfonamide-linked analogs, as seen in compound 39’s trypanocidal activity .

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